2-(2,2,2-Trifluoroethoxy)phenol
Overview
Description
2-(2,2,2-Trifluoroethoxy)phenol is an organic compound with the chemical formula C8H7F3O2. It features a benzene ring substituted with a trifluoroethoxy group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(2,2,2-Trifluoroethoxy)phenol can be achieved through several synthetic routes. One common method involves the reaction of phenol with 2,2,2-trifluoroethanol in the presence of an alkali catalyst . Another method involves the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol, followed by reduction, diazotization, and hydroxy decomposition .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include maintaining appropriate temperatures, using suitable solvents, and employing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)phenol involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)aniline
- 2-(2,2,2-Trifluoroethoxy)nitrobenzene
- 2-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 4-(2,2,2-Trifluoroethoxy)benzoic acid
Uniqueness: 2-(2,2,2-Trifluoroethoxy)phenol is unique due to the presence of both a trifluoroethoxy group and a hydroxyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWGLBLCECKXRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517688 | |
Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160968-99-0 | |
Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 2-(2,2,2-Trifluoroethoxy)phenol?
A1: A recent study [] describes a novel method for synthesizing this compound. This method utilizes nitrochlorobenzene as the starting material and involves a multi-step process:
Q2: Are there any alternative synthetic approaches for 2-[2,2,2(trifluoroethoxy)-phenoxy ethanol?
A2: Yes, a different approach for synthesizing a related compound, 2-[2,2,2(trifluoroethoxy)-phenoxy ethanol, has been reported []. This method involves a one-step condensation reaction between 2-[2,2,2(trifluoroethoxy)-phenol and ethylene carbonate in the presence of an alkali and an organic solvent. This method boasts a high yield (over 96%) and high purity (over 98%) of the desired product.
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